Lipophilicity (XLogP3) Comparison: 2-Fluoro vs. 2-Bromo Analog
The 2-fluoro derivative exhibits a significantly lower computed lipophilicity (XLogP3 = 2.4) compared to the 2-bromo analog (XLogP3 = 3.0) [1][2]. A ΔlogP of 0.6 units indicates the 2-fluoro compound is markedly less lipophilic, which typically correlates with improved solubility and reduced non-specific protein binding.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide: XLogP3 = 3.0 |
| Quantified Difference | ΔXLogP3 = -0.6 |
| Conditions | PubChem computed property (XLogP3 3.0 algorithm) |
Why This Matters
Lower lipophilicity in the 2-fluoro analog is a differentiating factor for early lead selection, as it suggests a potentially more favorable developability profile regarding aqueous solubility and metabolic clearance [1].
- [1] PubChem. Compound Summary for CID 91816784 (target compound). Computed XLogP3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91816784 View Source
- [2] PubChem. Compound Summary for CID 126850795 (bromo analog). Computed XLogP3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/126850795 View Source
